

history of 2-Methylindole synthesis

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An In-depth Technical Guide to the Synthesis of **2-Methylindole**: History, Core Methodologies, and Modern Advances

Introduction

2-Methylindole, also known as methylketol, is a vital heterocyclic aromatic compound that serves as a fundamental building block in the synthesis of a wide array of industrial and pharmaceutical products.^[1] Its core structure is present in numerous dyes, pigments, optical brighteners, and critically, in a variety of pharmacologically active molecules. The historical development of synthetic routes to the indole nucleus, and specifically to 2-substituted indoles like **2-methylindole**, is a rich narrative of chemical innovation, spanning from classical name reactions under harsh conditions to modern, highly efficient catalytic systems.

This technical guide provides a comprehensive overview of the key synthetic methodologies for **2-methylindole**, tailored for researchers, scientists, and professionals in drug development. It details the historical progression of these methods, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes core mechanisms and workflows.

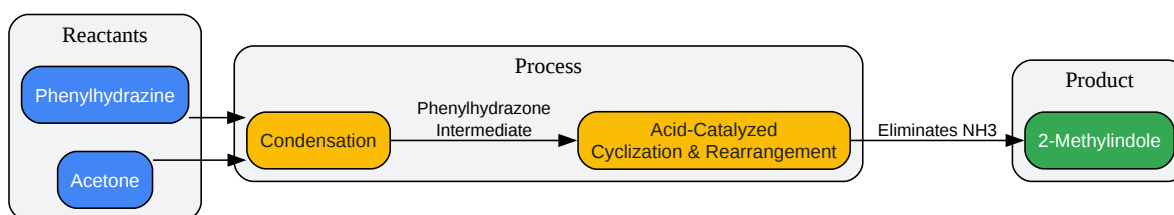
Classical Methods for 2-Methylindole Synthesis

The foundational methods for constructing the indole ring system were developed from the late 19th to the early 20th century. These reactions, while historically significant, often require harsh conditions such as high temperatures and strong acids or bases.

Fischer Indole Synthesis (1883)

The most classic and widely recognized method is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2][3] The reaction produces an indole from the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of **2-methylindole**, phenylhydrazine is condensed with acetone. The reaction can be catalyzed by various Brønsted or Lewis acids, including zinc chloride, polyphosphoric acid, and boron trifluoride.[3]

Logical Workflow: Fischer Indole Synthesis

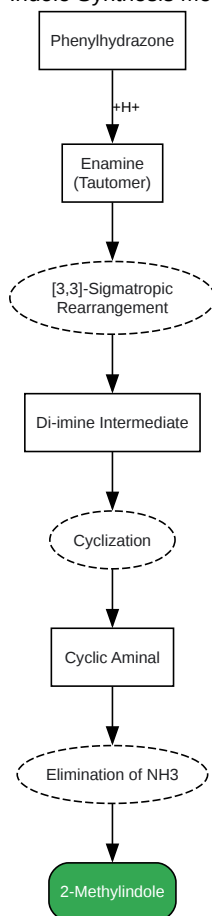


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Caption: A simplified workflow for the Fischer Indole Synthesis.

Reaction Mechanism: Fischer Indole Synthesis

Fischer Indole Synthesis Mechanism



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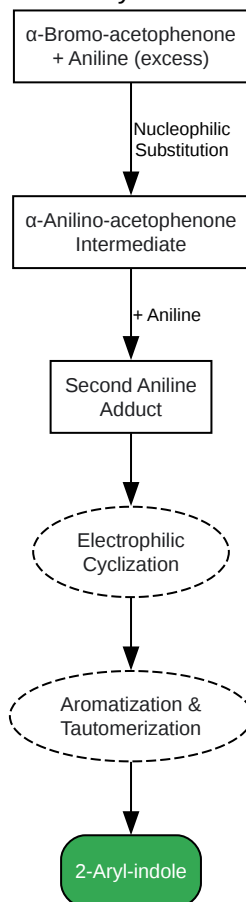
Caption: Key stages in the Fischer indole synthesis mechanism.

Bischler-Möhlau Indole Synthesis (1881-1892)

Developed independently by August Bischler and Richard Möhlau, this method involves the reaction of an α -bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[4][5] While historically important, its application has been limited due to harsh reaction conditions and often low yields.[4][6] Modern modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have improved its utility.[6]

Reaction Mechanism: Bischler-Möhlau Synthesis

Bischler-Möhlau Synthesis Mechanism



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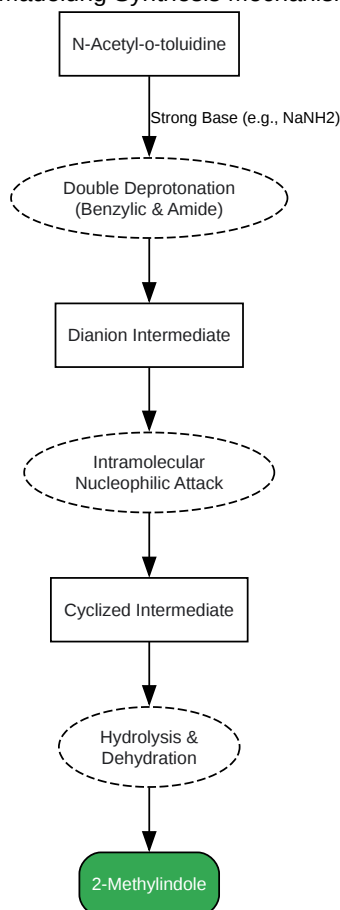
Caption: The mechanistic pathway of the Bischler-Möhlau indole synthesis.

Madelung Synthesis (1912)

Reported by Walter Madelung in 1912, this reaction produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[7] The synthesis of **2-methylindole** specifically involves the cyclization of N-acetyl-o-toluidine.[8] The classical conditions are vigorous, often requiring sodium amide or sodium ethoxide at temperatures between 200–400 °C.[7][8] This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessed by other means.[7]

Reaction Mechanism: Madelung Synthesis

Madelung Synthesis Mechanism



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Caption: The base-catalyzed intramolecular cyclization in the Madelung synthesis.

Other Notable Classical Syntheses

- Reissert Synthesis (1897): This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield an indole-2-carboxylic acid, which can be decarboxylated to the indole.[9][10][11] The reduction is typically performed with zinc in acetic acid.[10]
- Nenitzescu Synthesis (1929): Discovered by Costin Nenițescu, this reaction forms 5-hydroxyindoles by condensing a benzoquinone with a β -aminocrotonic ester.[12][13] While not a direct route to **2-methylindole** itself, it is a powerful method for accessing functionally substituted indole cores.[12][14]

Modern Catalytic Methods

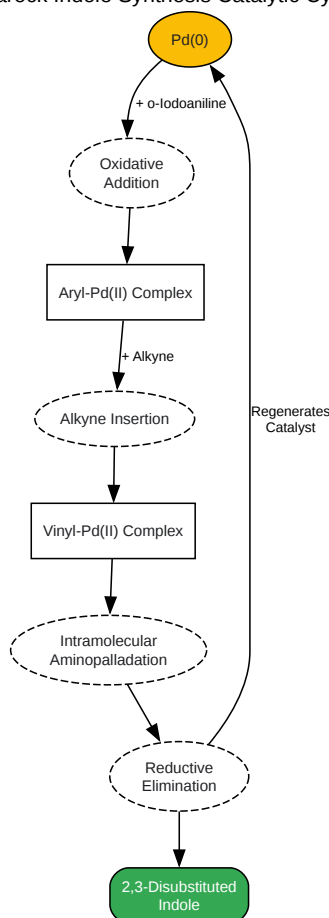
Beginning in the late 20th century, the development of transition-metal-catalyzed cross-coupling reactions revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.^{[15][16]} The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.^[18] For synthesizing a 2-methyl-3-substituted indole, an o-iodoaniline would be coupled with an alkyne bearing a methyl group.

Reaction Mechanism: Larock Synthesis

Larock Indole Synthesis Catalytic Cycle



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Caption: The palladium-catalyzed cycle of the Larock heteroannulation.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a cornerstone of modern organic synthesis.^{[19][20]} While not a direct indole synthesis in its primary form, it is used in multi-step sequences to construct indole precursors. For instance, an o-halo- β -styrylamine can be cyclized via an intramolecular Buchwald-Hartwig reaction. A modification of the Fischer synthesis also uses a palladium-catalyzed coupling of aryl bromides and hydrazones to form the key intermediate.^[3]

Other Modern Catalytic Syntheses

Recent advancements have introduced a variety of other transition metals for indole synthesis:

- **Rhodium-Catalyzed Synthesis:** A rhodium-catalyzed oxidative C-H/N-H dehydrogenative annulation between anilines and N-allylbenzimidazole has been reported for synthesizing **2-methylindole** scaffolds.^[21]
- **Iridium-Catalyzed Synthesis:** Iridium catalysts can be used for the direct synthesis of indoles from o-alkyl-N-methylanilines through tandem C-H transformations.^[22]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of **2-methylindole** or closely related derivatives using the described methods.

Table 1: Classical Synthesis Methods

Method	Reactants	Reagents/Catalyst	Conditions	Yield (%)	Reference
Fischer	Phenylhydrazine, Acetone	Zinc Chloride (ZnCl ₂)	180 °C	55%	[23]
Madelung	N-Acetyl-o-toluidine	Sodium Amide (NaNH ₂)	240-260 °C, 10 min	80-83%	[8]
Reissert	o-Nitrotoluene, Diethyl oxalate	NaOEt, then Zn/AcOH	Multi-step	Variable	[9] [10]

Table 2: Modern Catalytic Synthesis Methods

Method	Reactants	Catalyst System	Conditions	Yield (%)	Reference
Larock	o-Iodoaniline, Propyne	Pd(OAc) ₂ , PPh ₃ , K ₂ CO ₃ , LiCl	DMF, 100 °C	>80% (Typical)	[15] [18]
Rhodium-cat.	Aniline, N-Allylbenzimidazole	Rhodium Catalyst	Oxidative Annulation	Good	[21]
Iridium-cat.	o-Ethyl-N-methylaniline	Iridium Catalyst, TBE	Dehydrogenative Coupling	up to 93%	[22]

Detailed Experimental Protocols

Protocol 1: Fischer Synthesis of 2-Methylindole

This protocol is adapted from the procedure described in "Systematic Organic Chemistry" by W. M. Cumming, 1937.[\[23\]](#)

- **Reactant Mixing:** In a suitable flask, mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate.
- **Hydrazone Formation:** Heat the mixture on a water bath for 15 minutes. To ensure the reaction goes to completion, occasionally test a small portion with Fehling's solution. If the solution is reduced (indicating excess phenylhydrazine), add more acetone incrementally until the reducing action nearly ceases.
- **Solvent Removal:** Transfer the crude acetone-phenylhydrazone oil to a copper crucible and heat on a water bath for 30 minutes to remove excess acetone.
- **Cyclization:** Add 200 g of dry zinc chloride to the oil and heat the mixture on a water bath with frequent stirring. Subsequently, heat on an oil bath to 180 °C. The reaction is complete when the color of the fusion darkens and vapor evolution ceases (typically within a few minutes).
- **Workup and Isolation:** Immediately remove the crucible from heat. Treat the cooled, dark mass with 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.
- **Purification:** Perform steam distillation. The **2-methylindole** will distill as a pale yellow oil that solidifies upon cooling. Filter the solid, melt it to remove residual water, and perform a final distillation.
- **Yield:** The expected yield is approximately 55%. The product is a crystalline solid with a melting point of 59 °C.[\[23\]](#)

Protocol 2: Madelung Synthesis of 2-Methylindole

This protocol is a modification of Verley's procedure, as detailed in Organic Syntheses.[\[8\]](#)

- **Apparatus Setup:** Place a mixture of 64 g of finely divided sodium amide and 100 g of N-acetyl-o-toluidine (m.p. 110-111 °C) in a 1-L Claisen flask. Add approximately 50 mL of dry ether.
- **Inert Atmosphere:** Sweep the apparatus with dry nitrogen. Maintain a slow, continuous stream of nitrogen throughout the reaction.

- Heating: Heat the reaction flask in a metal bath. Raise the temperature to 240–260 °C over a 30-minute period.
- Reaction: Maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution stops.
- Quenching: Remove the metal bath and allow the flask to cool. Carefully and successively add 50 mL of 95% ethanol and 250 mL of warm (~50 °C) water to the reaction mixture to decompose the sodium salt of **2-methylindole** and any excess sodium amide.
- Extraction: Cool the reaction mixture and extract it with two 200-mL portions of ether.
- Isolation and Purification: Combine the ether extracts, filter, and concentrate the filtrate to about 125 mL. Transfer the solution to a 250-mL modified Claisen flask and distill. The **2-methylindole** distills at 119–126 °C / 3–4 mm Hg and solidifies in the receiver.
- Yield: The yield is 70–72 g (80–83%). The product melts at 56–57 °C, which can be further purified by recrystallization from methanol/water to a melting point of 59 °C.[8]

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